Tert-butyl 3-methoxyazetidine-3-carboxylate
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Overview
Description
Tert-butyl 3-methoxyazetidine-3-carboxylate is an organic compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methoxyazetidine-3-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Methoxy Group: This step often involves the use of methanol in the presence of a base to introduce the methoxy group at the desired position.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl groups through esterification reactions, often employing reagents like tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles like halides, thiols, or amines, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Tert-butyl 3-methoxyazetidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features that may interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-methoxyazetidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s azetidine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The methoxy and tert-butyl groups can influence the compound’s lipophilicity and steric properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Tert-butyl 3-hydroxyazetidine-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Tert-butyl 3-aminomethylazetidine-3-carboxylate: Contains an amino group, offering different reactivity and biological activity.
Uniqueness: Tert-butyl 3-methoxyazetidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxy group can influence its solubility and interaction with biological targets compared to its hydroxy or amino analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 3-methoxyazetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)9(12-4)5-10-6-9/h10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLWZWBELLDXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CNC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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